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Compound of Interest

Compound Name:
3-Hydroxy-2-methyl-5-nitrobenzoic

acid

Cat. No.: B13931435

Get Quote

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Compound: 3-Hydroxy-2-methyl-5-nitrobenzoic acid (CAS: 1935516-80-5)[1]

Executive Summary
As a Senior Application Scientist, I approach the characterization of highly functionalized

aromatic systems not merely as a checklist of peaks, but as a self-validating logical matrix. 3-
Hydroxy-2-methyl-5-nitrobenzoic acid is a complex "push-pull" electronic system utilized as

an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Because it

features four distinct substituents—a carboxylic acid, a methyl group, a hydroxyl group, and a

nitro group—on a single benzene ring, its spectroscopic profile is dictated by competing

mesomeric and inductive effects.

This whitepaper establishes a robust, self-validating methodology for the structural verification

of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).
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Before running any sample, we must establish the theoretical electronic environment of the

molecule. The core benzene ring is subjected to the following substituent effects:

Hydroxyl (-OH) at C3: Strongly electron-donating via resonance (+M effect), which heavily

shields the ortho and para positions.

Nitro (-NO₂) at C5: Strongly electron-withdrawing (-M, -I effects), which deshields the ortho

and para positions.

Carboxylic Acid (-COOH) at C1: Electron-withdrawing (-M, -I effects).

Methyl (-CH₃) at C2: Weakly electron-donating (+I effect).

The precise chemical shifts observed in NMR and the vibrational frequencies in IR

spectroscopy are a direct mathematical consequence of these overlapping fields. We utilize

established additivity rules from [2] to predict and validate these parameters.

Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive tool for mapping the carbon-hydrogen framework. For this compound,

DMSO-d₆ is the mandatory solvent. Using a non-polar solvent like CDCl₃ would result in broad,

unresolved signals due to rampant intermolecular hydrogen bonding between the carboxylic

acid and phenolic hydroxyl groups. DMSO disrupts these networks, ensuring sharp, distinct

signals for exchangeable protons.

Quantitative NMR Data
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Position
Chemical Shift
(ppm)

Multiplicity Integration
Causality /
Assignment

-COOH ~13.0
Broad Singlet (br

s)
1H

Highly

deshielded acidic

proton.

-OH ~10.5
Broad Singlet (br

s)
1H

Phenolic proton,

deshielded by

the aromatic ring.

H-6 8.52
Doublet (d, J =

2.5 Hz)
1H

Ortho to -NO₂

and -COOH.

Highly

deshielded.

Meta-coupled to

H-4.

H-4 7.92
Doublet (d, J =

2.5 Hz)
1H

Ortho to -NO₂

but ortho to

shielding -OH.

Meta-coupled to

H-6.

-CH₃ 2.30 Singlet (s) 3H
Benzylic methyl

group.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Carbon Chemical Shift (ppm)
Causality (Substituent
Additivity Effects)

C-7 (C=O) 168.0
Carbonyl carbon of the

carboxylic acid.

C-3 (C-OH) 157.0
Ipso effect of the strongly

deshielding oxygen atom.

C-5 (C-NO₂) 147.0
Ipso effect of the electron-

withdrawing nitro group.

C-1 (C-COOH) 133.6
Ipso effect of the carboxylic

acid.

C-2 (C-CH₃) 132.0 Ipso effect of the methyl group.

C-6 (C-H) 117.8 Ortho to -NO₂ and -COOH.

C-4 (C-H) 116.0
Ortho to -OH (shielding) and -

NO₂ (deshielding).

C-8 (-CH₃) 13.0 Aliphatic benzylic carbon.

(Note: ¹³C chemical shifts are calculated based on empirical additivity parameters detailed in

[3])

Experimental Protocol: NMR Acquisition
Sample Preparation: Weigh exactly 15 mg of the analyte.

Dissolution: Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v

Tetramethylsilane (TMS) as an internal reference.

Acquisition (¹H): Run at 298 K using a standard 90° pulse sequence (zg30), 16 scans, and a

relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

Acquisition (¹³C): Run with broadband proton decoupling (zgpg30), 1024 scans. The high

scan count is critical to achieve an adequate signal-to-noise ratio for the four quaternary

carbons (C1, C2, C3, C5) which lack NOE enhancement.
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Sample Prep: 3-Hydroxy-2-methyl-5-nitrobenzoic acid

Dissolution in DMSO-d6
(Disrupts H-bonding)

1H NMR Acquisition
(400 MHz, 16 scans)

13C NMR Acquisition
(100 MHz, 1024 scans)

Fourier Transform &
Phase Correction

Spectral Interpretation
(Additivity Rules)

Click to download full resolution via product page

Workflow for the NMR spectroscopic acquisition and interpretation of the target compound.
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Infrared (IR) Spectroscopy
To validate the functional groups without altering the compound's native solid-state polymorphic

form, we utilize Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)

spectroscopy. Traditional KBr pelleting is avoided here, as the high pressure and hygroscopic

nature of KBr can induce ion-exchange artifacts with the carboxylic acid.

Table 3: Key IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibrational Mode Diagnostic Significance

3300 – 2500 O-H stretch (carboxylic)

Broad, jagged band indicative

of strong hydrogen-bonded

dimers.

~3400 O-H stretch (phenolic)

Often overlaps with the

carboxylic acid band; confirms

presence of C3-OH.

~1685 C=O stretch
Conjugated carboxylic acid

carbonyl.

~1530 N-O asymmetric stretch
Primary confirmation of the

nitro group.

~1350 N-O symmetric stretch
Secondary confirmation of the

nitro group.

Experimental Protocol: ATR-FTIR
Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4

cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

Loading: Place ~2 mg of the solid powder directly onto the center of the crystal.

Compression: Apply the pressure anvil to ensure intimate contact between the crystal and

the sample, maximizing the evanescent wave penetration.

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
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Mass Spectrometry (MS)
To confirm the exact molecular weight (197.14 g/mol ), Electrospray Ionization Mass

Spectrometry (ESI-MS) is employed. Because the molecule contains an acidic carboxylic acid

(pKa ~4) and a phenolic hydroxyl (pKa ~9), it readily deprotonates. Therefore, negative ion

mode (ESI⁻) is the most sensitive and logical choice.

Experimental Protocol: ESI-MS
Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol

and Water. Crucial Step: Do not add formic acid, as low pH suppresses negative ionization. If

an additive is needed, use 0.1% Ammonium Hydroxide.

Injection: Direct infusion at a flow rate of 10 µL/min.

Parameters: Set the capillary voltage to 2.5 kV and desolvation temperature to 300°C.

Observation: Monitor for the [M-H]⁻ pseudomolecular ion at m/z 196.
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[M-H]⁻ Ion
m/z 196

-CO₂

Neutral Loss (44 Da)
-NO₂•

Radical Loss (46 Da)

Fragment Ion
m/z 152

Fragment Ion
m/z 150

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b13931435/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-3-hydroxy-2-methyl-5-nitrobenzoic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13931435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed ESI-MS negative mode fragmentation pathway for 3-Hydroxy-2-methyl-5-
nitrobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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